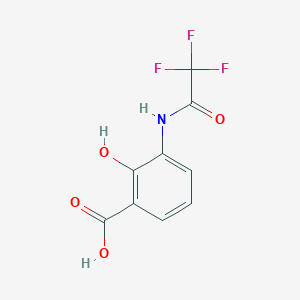
2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid is an organic compound characterized by the presence of a trifluoroacetyl group attached to an amino group, which is further connected to a hydroxybenzoic acid structure. This compound is notable for its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid typically involves the introduction of the trifluoroacetyl group to an amino-substituted hydroxybenzoic acid. One common method includes the reaction of 2-hydroxybenzoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The trifluoroacetyl group can be reduced to yield amino derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzoic acids.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical resistance or electronic properties.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid exerts its effects is largely influenced by the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-(2,2,2-trifluoroacetylamino)-propanoic acid
- 2-Hydroxy-3-(2,2,2-trifluoroacetylamino)-butanoic acid
- 2-Hydroxy-3-(2,2,2-trifluoroacetylamino)-pentanoic acid
Uniqueness
Compared to similar compounds, 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid is unique due to its aromatic structure, which can participate in a wider range of chemical reactions. The presence of the hydroxy group on the aromatic ring also provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
959290-86-9 |
|---|---|
Fórmula molecular |
C9H6F3NO4 |
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
2-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)8(17)13-5-3-1-2-4(6(5)14)7(15)16/h1-3,14H,(H,13,17)(H,15,16) |
Clave InChI |
LCPMOPPECHOHOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)NC(=O)C(F)(F)F)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















